molecular formula C6H3BrClFN2 B15330147 3-Bromo-5-fluoropicolinonitrile hydrochloride

3-Bromo-5-fluoropicolinonitrile hydrochloride

Cat. No.: B15330147
M. Wt: 237.46 g/mol
InChI Key: KQEZPRCQEDMCLW-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoropicolinonitrile hydrochloride is a chemical compound with the molecular formula C6H2BrFN2 and a molecular weight of 201.00 g/mol. It is a derivative of picolinonitrile, featuring bromine and fluorine atoms at the 3rd and 5th positions, respectively. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoropicolinonitrile hydrochloride typically involves halogenation reactions. One common method is the bromination of 5-fluoropicolinonitrile using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-fluoropicolinonitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted picolinonitriles.

Scientific Research Applications

3-Bromo-5-fluoropicolinonitrile hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological processes and the development of new drugs.

  • Medicine: It is utilized in the design and synthesis of pharmaceuticals, particularly in the development of new therapeutic agents.

  • Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-5-fluoropicolinonitrile hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific molecular targets, such as enzymes or receptors. The compound interacts with these targets, leading to changes in biological pathways and cellular processes.

Comparison with Similar Compounds

  • 3-Chloro-5-fluoropicolinonitrile

  • 3-Bromo-4-fluoropicolinonitrile

  • 3-Chloro-4-fluoropicolinonitrile

  • 3-Bromo-5-chloropicolinonitrile

Properties

Molecular Formula

C6H3BrClFN2

Molecular Weight

237.46 g/mol

IUPAC Name

3-bromo-5-fluoropyridine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C6H2BrFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H;1H

InChI Key

KQEZPRCQEDMCLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)C#N)F.Cl

Origin of Product

United States

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